molecular formula C68H92N18O15 B10774641 Supprelin (TN)

Supprelin (TN)

カタログ番号: B10774641
分子量: 1401.6 g/mol
InChIキー: DGTVQJOTEDTFMR-VYFXDUNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Supprelin (TN), known scientifically as histrelin acetate, is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of central precocious puberty (CPP) in children. The compound is administered as a subcutaneous implant that provides continuous release of histrelin over a 12-month period .

準備方法

Synthetic Routes and Reaction Conditions

Histrelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification through high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of histrelin acetate involves large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and efficacy of the final product. The peptide is then formulated into a hydrogel polymer reservoir for controlled release when implanted subcutaneously .

化学反応の分析

Types of Reactions

Histrelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Treatment of Central Precocious Puberty

Overview
Supprelin is primarily indicated for the treatment of central precocious puberty (CPP) in children. CPP is characterized by the onset of secondary sexual characteristics before age 9 in boys and age 8 in girls. The administration of Supprelin helps to suppress premature activation of the hypothalamic-pituitary-gonadal axis, thus delaying further sexual maturation.

Clinical Evidence
A phase 3 clinical study involving 36 children demonstrated that long-term treatment with Supprelin effectively maintained hormonal suppression and improved predicted adult height. The study found that bone age relative to chronological age decreased significantly, indicating successful management of precocious puberty without adverse effects on growth or recovery of the hypothalamic-pituitary-gonadal axis .

Table 1: Clinical Outcomes of Supprelin in CPP Treatment

ParameterBaseline ValueValue at 48 MonthsSignificance
Bone Age to Chronological Age1.4171.18p<.01p<.01
Predicted Adult Height (cm)151.9166.5p<.05p<.05
Height Gain (cm)N/A10.7N/A

Gender Dysphoria Management

Overview
Supprelin has emerged as a viable option for managing gender dysphoria in youth, providing a reversible method to suppress puberty in transgender adolescents. This application allows individuals to avoid the physical changes associated with puberty that may not align with their gender identity.

Clinical Insights
Research indicates that the use of Supprelin in this context can significantly alleviate psychological distress associated with gender dysphoria by delaying the onset of secondary sexual characteristics until the individual can make informed decisions regarding their transition .

Palliative Treatment for Advanced Prostate Cancer

Overview
In adult populations, Supprelin is indicated for androgen deprivation therapy as a palliative treatment for advanced prostate cancer. By suppressing testosterone production, it helps manage cancer progression.

Clinical Evidence
The effectiveness of histrelin implants for prostate cancer treatment has been documented, showing sustained suppression of testosterone levels over extended periods . This approach minimizes the need for frequent injections and enhances patient compliance.

Safety and Tolerability

Adverse Effects
While Supprelin is generally well tolerated, some patients may experience site reactions such as sterile abscesses or minor surgical complications related to implantation . Monitoring during therapy is essential to manage these potential side effects effectively.

作用機序

Histrelin acetate acts as a potent agonist of the gonadotropin-releasing hormone receptor (GnRH-R). Upon binding to GnRH-R, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration leads to downregulation of GnRH-R, resulting in decreased secretion of LH and FSH. This suppression of gonadotropin release ultimately reduces the production of sex steroids, such as estrogen and testosterone, thereby halting the progression of puberty in children with CPP .

類似化合物との比較

Similar Compounds

Uniqueness

Histrelin acetate is unique in its formulation as a long-acting subcutaneous implant, providing continuous hormone suppression for up to 12 months. This extended duration of action offers a significant advantage in terms of patient compliance and convenience compared to other GnRH agonists that require more frequent administration .

特性

分子式

C68H92N18O15

分子量

1401.6 g/mol

IUPAC名

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate

InChI

InChI=1S/C66H86N18O12.C2H4O2.H2O/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4;/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4);1H2/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1

InChIキー

DGTVQJOTEDTFMR-VYFXDUNUSA-N

異性体SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O

正規SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。